

A Technical Guide to 3-Methyl-1,2-butadiene: Properties, and Spectroscopic Analysis

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Compound of Interest

Compound Name: 3-Methyl-1,2-butadiene

Cat. No.: B1215419

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This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Methyl-1,2-butadiene**, also known as 1,1-dimethylallene. This document includes its molecular formula, molecular weight, and a summary of its key physicochemical and spectroscopic data. Experimental methodologies for the synthesis of related compounds are also discussed, providing a basis for its preparation in a laboratory setting.

Core Molecular Information

3-Methyl-1,2-butadiene is a colorless and flammable liquid.^[1] Its fundamental molecular properties are summarized below.

Identifier	Value	Reference
Chemical Formula	C ₅ H ₈	^[2] ^[3]
Molecular Weight	68.12 g/mol	^[2] ^[3] ^[4]
IUPAC Name	3-methylbuta-1,2-diene	^[2]
Synonyms	1,1-Dimethylallene	^[5]
CAS Number	598-25-4	^[2]

Physicochemical Properties

A compilation of the key physicochemical properties of **3-Methyl-1,2-butadiene** is presented in the following table, providing essential data for its handling, storage, and use in experimental settings.

Property	Value	Reference
Boiling Point	40-41 °C	[3][4]
Melting Point	-148 °C	[4]
Density	0.694 g/mL at 25 °C	[3][4]
Refractive Index (n _{20/D})	1.419	[3][4]
Vapor Pressure	6.87 psi (20 °C)	[4]
Flash Point	-12 °C (closed cup)	[4]
Solubility	Soluble in ether, benzene, acetone, ethanol.	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Methyl-1,2-butadiene**. The following sections provide an overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Methyl-1,2-butadiene** in CDCl₃ shows two main signals:

Assignment	Chemical Shift (ppm)
=CH ₂	4.509
-CH ₃	1.677

Reference for ¹H NMR data.[6]

Infrared (IR) Spectroscopy

The vibrational spectrum of **3-Methyl-1,2-butadiene** has been studied in both gaseous and crystalline states. The fundamental vibrations have been assigned based on depolarization ratios, vapor-phase band contours, and relative band intensities.^[7]^[8] The far-infrared spectrum of solid **3-methyl-1,2-butadiene** has also been recorded.^[7]

Mass Spectrometry

The mass spectrum of **3-Methyl-1,2-butadiene** shows a top peak at m/z 68, with the second and third highest peaks at m/z 53 and 67, respectively.^[2]

Experimental Protocols: Synthesis of Substituted Butadienes

While **3-Methyl-1,2-butadiene** is commercially available, an understanding of its synthesis can be valuable. A general and practical two-step procedure for preparing 2-substituted 1,3-butadienes, which can be adapted for the synthesis of related structures, is described below.^[9]

Step 1: Copper-Catalyzed S_N2' Substitution

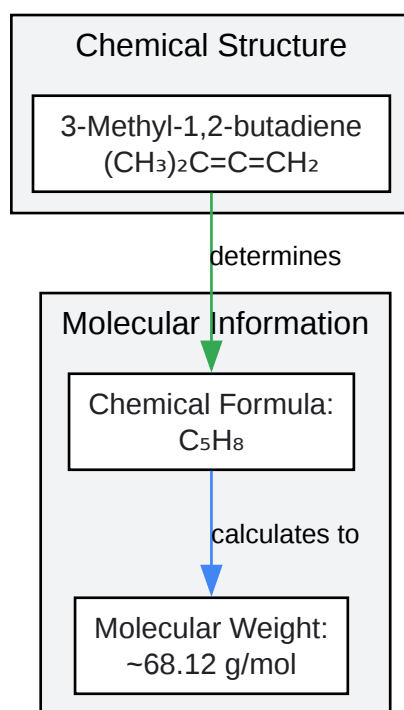
This step involves the reaction of a Grignard reagent with a commercially available starting material, 1,4-dibromo-2-butene, in the presence of a copper catalyst. This reaction typically proceeds via an S_N2' substitution to form a 3-alkyl-4-bromo-1-butene intermediate.^[9]

Step 2: Dehydrohalogenation

The second step is the dehydrohalogenation of the 3-alkyl-4-bromo-1-butene intermediate. This elimination reaction yields the final 2-substituted 1,3-diene product.^[9] This two-step process generally provides good yields, ranging from 51–72%.^[10]

Logical Relationships

The following diagram illustrates the relationship between the structure of **3-Methyl-1,2-butadiene** and its fundamental molecular properties.



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Caption: Relationship between structure, formula, and molecular weight.

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